

# Spectroscopic Profile of 1,1,3-Trimethoxypropane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1,1,3-Trimethoxypropane**

Cat. No.: **B079582**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3-Trimethoxypropane** (CAS No: 14315-97-0), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

- IUPAC Name: **1,1,3-trimethoxypropane**
- Molecular Formula: **C<sub>6</sub>H<sub>14</sub>O<sub>3</sub>**
- Molecular Weight: **134.17 g/mol** [\[1\]](#)
- Synonyms: **3-Methoxypropionaldehyde dimethyl acetal** [\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift ( $\delta$ )<br>ppm              | Multiplicity | Integration | Assignment |
|-------------------------------------------------|--------------|-------------|------------|
| Data not explicitly available in search results |              |             |            |

Note: Specific chemical shift values and multiplicities were not available in the provided search results. A typical  $^1\text{H}$  NMR spectrum would be expected to show signals for the methoxy protons and the propane backbone protons, with splitting patterns determined by their adjacent protons.

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum indicates the number of different carbon environments in the molecule. [2]

| Chemical Shift ( $\delta$ ) ppm                 | Assignment |
|-------------------------------------------------|------------|
| Data not explicitly available in search results |            |

Note: Specific chemical shift values were not available in the provided search results. The spectrum is expected to show distinct signals for the methoxy carbons and the three carbons of the propane chain.

## Experimental Protocol: NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of a liquid sample like **1,1,3-Trimethoxypropane**.

- Sample Preparation: A small amount of **1,1,3-Trimethoxypropane** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). A common concentration is 5-25 mg of the sample in 0.5-1.0 mL of solvent. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For  $^1\text{H}$  NMR, an instrument like a Varian A-60 (60 MHz) or a more modern

high-field spectrometer could be used.[1] For  $^{13}\text{C}$  NMR, a spectrometer from a provider like Sigma-Aldrich Co. LLC. might be employed.[1]

- Data Acquisition:
  - The magnetic field is shimmed to improve its homogeneity.
  - For  $^1\text{H}$  NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[2] Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is usually required compared to  $^1\text{H}$  NMR.
- Data Processing: The recorded FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber ( $\text{cm}^{-1}$ )                    | Intensity               | Assignment |
|----------------------------------------------------|-------------------------|------------|
| Specific peak data not available in search results | C-O stretching (ether)  |            |
| Specific peak data not available in search results | C-H stretching (alkane) |            |
| Specific peak data not available in search results | C-H bending (alkane)    |            |

Note: While specific peak values were not detailed, the IR spectrum of **1,1,3-Trimethoxypropane** is expected to show characteristic strong absorptions for the C-O ether linkages and various C-H stretching and bending vibrations of the alkane structure.

## Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using the following methodology.

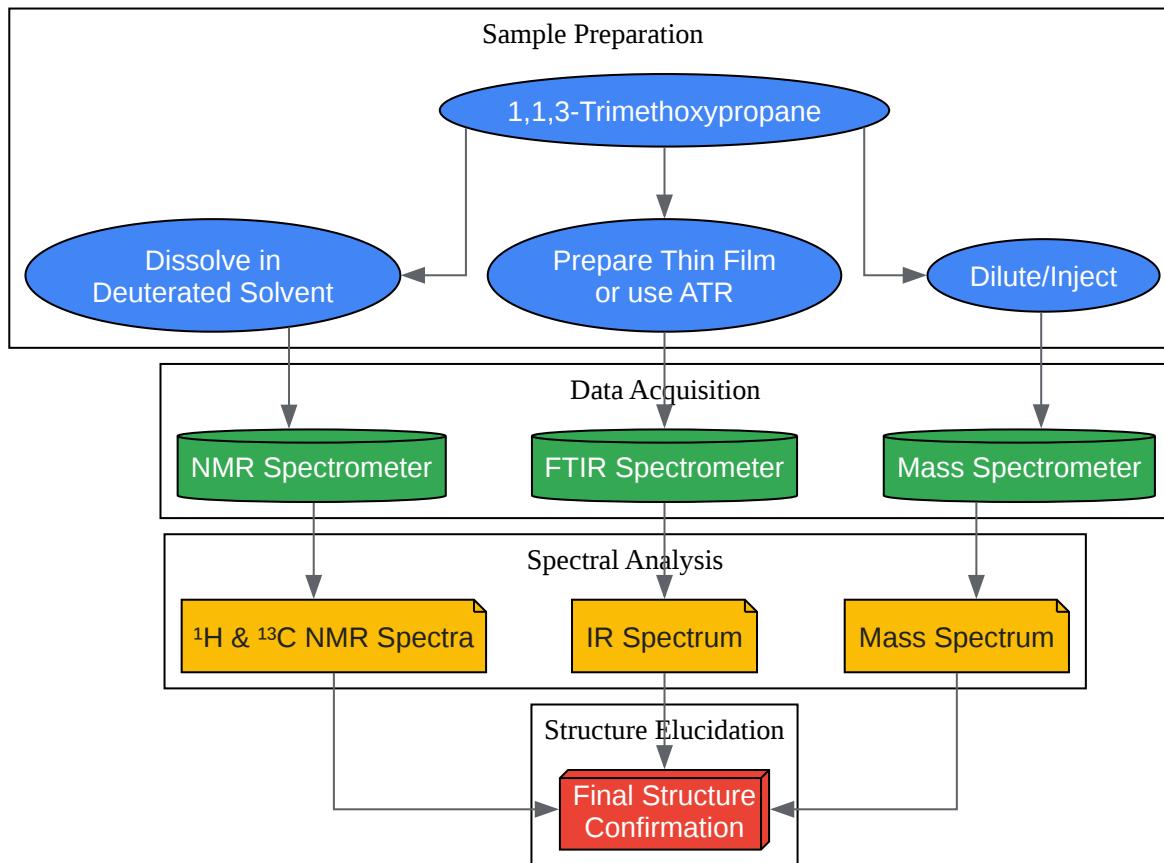
- Sample Preparation: For a neat liquid sample like **1,1,3-Trimethoxypropane**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
- Data Acquisition: An ATR (Attenuated Total Reflectance) technique is also common, where the sample is placed directly on a crystal (e.g., diamond).[1] A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is recorded.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z (Mass-to-Charge Ratio)                                  | Relative Intensity (%) | Proposed Fragment |
|-------------------------------------------------------------|------------------------|-------------------|
| Specific fragmentation data not available in search results |                        |                   |

Note: Detailed mass spectral data was not available in the search results. The molecular ion peak  $[M]^+$  would be expected at  $m/z = 134$ . Common fragmentation patterns for ethers would involve cleavage of C-O and C-C bonds.


## Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows.

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ . The data can be sourced from databases like the NIST Mass Spectrometry Data Center.[\[1\]](#)

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,1,3-Trimethoxypropane**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1,1,3-Trimethoxypropane**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1,3-Trimethoxypropane | C6H14O3 | CID 84348 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,3-Trimethoxypropane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079582#spectroscopic-data-for-1-1-3-trimethoxypropane-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)